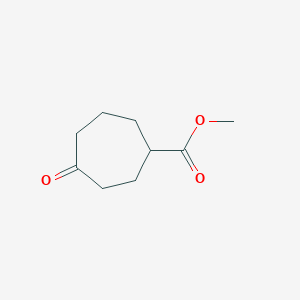

Methyl 4-oxocycloheptanecarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-oxocycloheptane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-12-9(11)7-3-2-4-8(10)6-5-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARDIFNYOCNPTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455729 | |

| Record name | METHYL 4-OXOCYCLOHEPTANECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17607-00-0 | |

| Record name | METHYL 4-OXOCYCLOHEPTANECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Oxo-cycloheptanecarboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Transformative Pathways of Methyl 4 Oxocycloheptanecarboxylate

Carbonyl Group Reactivity

The ketone's carbonyl group is a key reactive center, characterized by its electrophilic carbon atom, which is susceptible to attack by various nucleophiles.

Nucleophilic addition is a fundamental reaction of ketones. libretexts.orgmasterorganicchemistry.com A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate after the π-bond of the carbonyl breaks. libretexts.org This alkoxide intermediate is then typically protonated to yield an alcohol. chemistrysteps.com

The reactivity of the carbonyl group allows for the formation of new carbon-carbon and carbon-heteroatom bonds. Common nucleophiles include:

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful carbon nucleophiles that add to the ketone to form tertiary alcohols upon acidic workup.

Hydride Reagents: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) act as sources of hydride ions (H⁻). masterorganicchemistry.com These reagents reduce the ketone to the corresponding secondary alcohol, methyl 4-hydroxycycloheptanecarboxylate. Sodium borohydride is a mild reducing agent that will selectively reduce the ketone without affecting the less reactive ester group. masterorganicchemistry.comstackexchange.com

Cyanide: The cyanide ion (CN⁻), typically from sources like HCN or NaCN, adds to the ketone to form a cyanohydrin. libretexts.org This reaction is synthetically useful as the nitrile group can be further hydrolyzed into a carboxylic acid or reduced to an amine.

| Nucleophile Type | Reagent Example | Product |

|---|---|---|

| Hydride | Sodium Borohydride (NaBH₄) | Methyl 4-hydroxycycloheptanecarboxylate |

| Organometallic | Methylmagnesium Bromide (CH₃MgBr) | Methyl 4-hydroxy-4-methylcycloheptanecarboxylate |

| Cyanide | Sodium Cyanide (NaCN) / Acid | Methyl 4-cyano-4-hydroxycycloheptanecarboxylate |

The ketone functionality can undergo condensation reactions with primary amines and their derivatives. These reactions involve the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form a new carbon-nitrogen double bond (C=N).

Imine Formation: Reaction with primary amines (R-NH₂) results in the formation of imines (also known as Schiff bases).

Enamine Formation: Secondary amines (R₂NH) react to form enamines.

Other Derivatives: Reagents like hydroxylamine (NH₂OH) and hydrazine (N₂H₄) react to form oximes and hydrazones, respectively. These reactions are often catalyzed by acid.

| Reagent | Product Type |

|---|---|

| Primary Amine (RNH₂) | Imine |

| Secondary Amine (R₂NH) | Enamine |

| Hydroxylamine (NH₂OH) | Oxime |

| Hydrazine (N₂H₄) | Hydrazone |

Ester Functionality Modifications

The methyl ester group offers another handle for synthetic transformations, although it is generally less reactive than the ketone's carbonyl group.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org In the case of methyl 4-oxocycloheptanecarboxylate, the methyl group can be replaced by a different alkyl or aryl group by reacting it with a corresponding alcohol (R-OH) in the presence of an acid or base catalyst. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess. wikipedia.org This process is reversible, and the mechanism involves a tetrahedral intermediate. wikipedia.org

Common catalysts for transesterification include:

Acid Catalysts: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).

Base Catalysts: Sodium methoxide (NaOMe) and sodium ethoxide (NaOEt).

Organometallic Catalysts: Various metal triflates, such as Al(OTf)₃, can also catalyze the reaction. itb.ac.id

The ester and ketone functionalities can be manipulated through reduction and oxidation, sometimes with selectivity.

Reduction: While sodium borohydride selectively reduces the ketone, stronger reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ketone and the ester group. The reduction of the ester yields a primary alcohol, while the ketone is reduced to a secondary alcohol. This would transform this compound into cycloheptane-1,4-diol. Although NaBH₄ typically does not reduce esters, its reactivity can be enhanced with additives or heat, potentially leading to the reduction of the methyl ester. researchgate.netreddit.com

Oxidation: The ketone portion of the molecule is susceptible to oxidation under specific conditions, most notably the Baeyer-Villiger oxidation. libretexts.orgchemistrysteps.com This reaction uses a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), to insert an oxygen atom adjacent to the carbonyl carbon, converting the cyclic ketone into a lactone (a cyclic ester). youtube.com This transformation offers a pathway to expand the ring and introduce a new ester functionality.

α- and β-Functionalization Strategies

Modifying the carbon framework of the cycloheptanone (B156872) ring at positions alpha (α) and beta (β) to the carbonyl group provides a powerful strategy for building molecular complexity.

α-Functionalization: The carbon atoms adjacent to the ketone carbonyl group (the α-positions) have acidic protons. In the presence of a suitable base, one of these protons can be removed to form an enolate ion. This enolate is nucleophilic and can react with various electrophiles, such as alkyl halides, in an Sₙ2 reaction. libretexts.org This process, known as α-alkylation, results in the formation of a new carbon-carbon bond at the α-position. For this compound, there are two α-positions (C3 and C5) available for deprotonation and subsequent functionalization.

β-Functionalization: The direct functionalization of the β-position of a saturated cyclic ketone is a more complex challenge in organic synthesis. scispace.com Traditional methods often rely on conjugate addition reactions to an α,β-unsaturated ketone precursor. Modern synthetic methods are emerging that utilize photoredox and organocatalysis to forge bonds at the β-position directly, though these are advanced strategies. scispace.com

Cycloaddition Reactions and Related Pericyclic Processes

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. This compound and its derivatives can participate in several types of pericyclic processes, acting as either the 2π, 3-atom, or 4π component depending on the specific reaction.

The 1,3-dipolar cycloaddition is a reaction that forms a five-membered ring from a 1,3-dipole and a "dipolarophile". chesci.comwikipedia.org Nitrones are common 1,3-dipoles used in these reactions, and they react with alkenes or their equivalents to yield isoxazolidine rings. researchgate.netchemtube3d.comqu.edu.sawikipedia.org While the carbon-carbon double bond of an enol ether or silyl enol ether derived from this compound could act as the dipolarophile, a more modern approach involves the reaction of a transiently generated metal enolate with the nitrone. jst.go.jpnih.gov

In this strategy, a chiral catalyst, often a late transition-metal complex, generates a metal enolate of the β-keto ester. jst.go.jpnih.gov This enolate then acts as the two-atom component in a formal [3+2] cycloaddition with the nitrone. The reaction proceeds through a Mannich-like initial addition followed by cyclization. jst.go.jp This catalytic, asymmetric approach allows for the construction of complex, enantioenriched spiro-heterocyclic systems containing the isoxazolidine core. nih.gov

Table 4: Asymmetric [3+2] Cycloaddition of α-Keto Ester Enolates with Nitrones Data based on analogous α-keto ester systems to predict reactivity.

| Entry | α-Keto Ester | Nitrone | Catalyst System | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| 1 | Ethyl benzoylformate | (E)-N-benzylidenemethanamine oxide | Ni(II)-diamine complex | Isoxazolidine | >95:5 | 98% |

| 2 | Ethyl pyruvate | (E)-N-(4-methoxybenzylidene)methanamine oxide | Ni(II)-diamine complex | Isoxazolidine | >95:5 | 97% |

| 3 | Ethyl benzoylformate | Cyclic (E)-Nitrone | Ni(II)-diamine complex | Fused Isoxazolidine | >19:1 | 96% jst.go.jp |

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. libretexts.orgchemistrysteps.comorganic-chemistry.orgwikipedia.org this compound itself is not suitably structured to act as either component. However, its α,β-unsaturated derivative, Methyl 4-oxo-cyclohept-2-ene-carboxylate, would be an excellent dienophile. The reactivity of such dienophiles is enhanced by electron-withdrawing groups, a role fulfilled by both the ketone and ester moieties in this hypothetical derivative. libretexts.orgorganic-chemistry.org

Cyclic dienophiles, especially those within strained ring systems, can be highly reactive. acs.orgescholarship.org For example, studies on cyclohept-2-enones have shown they can undergo Diels-Alder reactions. researchgate.net The reaction of a cycloheptenone derivative with an electron-rich diene would lead to the formation of a complex, bridged tricyclic system. The stereochemistry of the reaction is highly controlled, with the substituents on the dienophile retaining their relative configuration in the product. libretexts.org Furthermore, cyclic dienes typically yield bicyclic products where the endo isomer is favored due to secondary orbital interactions. chemistrysteps.comorganic-chemistry.org

Table 5: Potential Diels-Alder Reactions with a Cycloheptenone Dienophile Illustrative examples using Methyl 4-oxo-cyclohept-2-ene-carboxylate as the dienophile.

| Entry | Diene | Key Feature of Diene | Expected Product Structure |

| 1 | Cyclopentadiene | Cyclic, locked s-cis | Bridged [2.2.1] tricyclic system |

| 2 | 1,3-Butadiene | Simple acyclic diene | Fused bicyclic system |

| 3 | Danishefsky's diene | Electron-rich | Fused bicyclic system with silyl enol ether |

| 4 | Furan | Heterocyclic diene | Oxa-bridged tricyclic system |

The [4+3] cycloaddition is a powerful method for constructing seven-membered rings, which are common motifs in natural products. acs.orgnih.govresearchgate.net This reaction typically involves the combination of a 4-atom π-system (a diene) and a 3-atom π-system (an allylic cation or equivalent). One effective strategy involves the generation of an oxyallyl cation intermediate from a ketone. It is conceivable that this compound, upon silylation to form a silyl enol ether and subsequent treatment with an appropriate Lewis acid or organocatalyst, could serve as a precursor to a 3-carbon cycloaddition component.

More established, however, is the organocatalytic approach where chiral secondary amines react with α,β-unsaturated aldehydes to form dieniminium ions, which then act as the 3-atom component with a diene. acs.orgnih.gov Alternatively, chiral Brønsted acids can catalyze the reaction of indolylalcohols with dienolsilanes in a [4+3] manner. acs.org While direct application of this compound in these specific named reactions is not documented, its structural framework is relevant to the synthesis of seven-membered rings, the primary goal of this reaction class. researchgate.net The development of an organocatalytic method where a derivative of this compound could act as the 3-carbon partner would be a novel extension of this methodology.

Table 6: Components for Asymmetric Organocatalytic [4+3] Cycloadditions This table illustrates the types of components used in these reactions, providing a framework for how a derivative of this compound could potentially be integrated.

| Entry | 4-Atom Component (Diene) | 3-Atom Precursor | Catalyst Type |

| 1 | 2,5-Dimethylfuran | 4-(Trimethylsilyloxy)-2,4-pentadienal | Chiral Amine / Brønsted Acid acs.orgnih.gov |

| 2 | Furan | 2-Indolylalcohol | Chiral Phosphoric Acid (IDPi) acs.org |

| 3 | Cyclopentadiene | α-Silyloxyketone (general) | Lewis Acid |

| 4 | Anthracene | α,α'-Dihalo ketone (general) | Metal-mediated |

Rearrangement Reactions and Ring Transformations of this compound

This compound, possessing a versatile seven-membered carbocyclic ring with a ketone and an ester functional group, is a substrate primed for a variety of rearrangement and ring transformation reactions. These transformations are pivotal in constructing complex molecular architectures, including bicyclic systems and functionalized smaller or larger ring structures. The inherent flexibility and electronic properties of the cycloheptanone ring allow for unique transannular interactions and rearrangements, leading to products that are synthetically valuable.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a notable rearrangement reaction that converts ketones into esters, or in the case of cyclic ketones, into lactones. wikipedia.org This reaction proceeds by treating the ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), or with hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.orgmdpi.com The mechanism involves the formation of a Criegee intermediate, followed by the migratory insertion of an oxygen atom adjacent to the carbonyl carbon. jk-sci.com

For an unsymmetrical ketone like this compound, the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org In this specific molecule, the carbonyl group is flanked by two secondary carbons (C-3 and C-5). However, the presence of the electron-withdrawing methyl carboxylate group at C-4 can influence the electron density and migratory aptitude of the neighboring carbons.

The migration of the more substituted or electron-rich carbon is generally favored. In the case of this compound, both C-3 and C-5 are secondary carbons. Therefore, a mixture of two possible lactone products would be expected, corresponding to oxygen insertion on either side of the carbonyl.

Table 1: Predicted Products of Baeyer-Villiger Oxidation of this compound

| Migrating Carbon | Product Name | Structure |

| C-5 | Methyl 5-oxooxocane-3-carboxylate | (Structure of 8-membered lactone) |

| C-3 | Methyl 4-oxooxocane-6-carboxylate | (Structure of 8-membered lactone) |

The table is interactive. Click on the product name for more details.

Detailed research on the Baeyer-Villiger oxidation of closely related 4-substituted cycloheptanones would be necessary to definitively predict the major product. Factors such as stereoelectronics and the specific reaction conditions employed can also influence the regiochemical outcome. organic-chemistry.org

Schmidt Rearrangement

The Schmidt reaction offers a pathway to convert ketones into amides or lactams upon treatment with hydrazoic acid (HN₃) in the presence of a strong acid catalyst. wikipedia.org This rearrangement is mechanistically related to the Beckmann rearrangement and involves the migration of a carbon substituent to a nitrogen atom. libretexts.org

When applied to a cyclic ketone like this compound, the Schmidt reaction would lead to the formation of an eight-membered lactam. Similar to the Baeyer-Villiger oxidation, the regioselectivity of the nitrogen insertion is governed by the migratory aptitude of the alpha-carbons. The group that is anti-periplanar to the leaving group (dinitrogen) on the azidohydrin intermediate will preferentially migrate.

Given the two secondary carbons adjacent to the carbonyl, two isomeric lactams could be formed. The precise ratio of these products would depend on the conformational preferences of the intermediate and the steric and electronic influences of the methyl carboxylate group.

Table 2: Potential Products of the Schmidt Rearrangement of this compound

| Migrating Carbon | Product Name | Structure |

| C-5 | Methyl 5-oxoazocane-3-carboxylate | (Structure of 8-membered lactam) |

| C-3 | Methyl 4-oxoazocane-6-carboxylate | (Structure of 8-membered lactam) |

The table is interactive. Click on the product name for more details.

Ring Transformations

The seven-membered ring of this compound is a versatile scaffold that can be transformed into other ring systems, including smaller rings through contraction or bicyclic structures through transannular cyclizations.

Ring contraction reactions of cyclic ketones can be induced under various conditions, such as the Favorskii rearrangement of α-halo ketones or Wolff rearrangement of α-diazoketones. wikipedia.orgntu.ac.uk These reactions typically proceed through the formation of a bicyclic intermediate which then opens to yield a ring-contracted product. chemistrysteps.com For instance, the Favorskii rearrangement of an α-halogenated derivative of this compound would be expected to yield a substituted methyl cyclohexanecarboxylate.

Another potential pathway for ring contraction involves acid-catalyzed rearrangement. For example, treatment of a cycloheptyl alcohol with acid can lead to a ring contraction to a more stable six-membered ring via a carbocation rearrangement. chemistrysteps.com

The flexible nature of the seven-membered ring in this compound allows for proximity of carbons across the ring, facilitating transannular reactions. These reactions can lead to the formation of thermodynamically stable bicyclic systems, such as bicyclo[3.2.1]octanes.

One common strategy to induce such cyclizations is through an intramolecular aldol (B89426) reaction. Under basic or acidic conditions, an enolate or enol can be formed, which can then attack the carbonyl group in a transannular fashion. The position of the methyl carboxylate group at C-4 is well-suited to influence the regioselectivity of enolate formation and the subsequent cyclization pathway.

For example, formation of an enolate at C-3 could lead to a nucleophilic attack on the carbonyl carbon (C-1), which, after subsequent reactions, could form a bicyclo[3.2.1]octane skeleton. The synthesis of bicyclo[3.2.1]octane derivatives is of significant interest as this scaffold is present in numerous biologically active natural products. ucl.ac.ukresearchgate.net Research has shown that base-catalyzed reactions of cyclic ketones can afford bicyclo[3.2.1]octane derivatives in high yields. researchgate.net Specifically, the reaction of a cyclopentanone enamine with an appropriate electrophile has been shown to produce a bicyclo[3.2.1]octan-8-one derivative. acs.org

Table 3: Representative Bicyclic Scaffolds Accessible from Cycloheptanone Derivatives

| Reaction Type | Bicyclic Scaffold | Potential Synthetic Approach |

| Intramolecular Aldol Reaction | Bicyclo[3.2.1]octane | Base or acid-catalyzed transannular cyclization of this compound. |

| Intramolecular Michael Addition | Bicyclo[3.2.1]octane | Introduction of an α,β-unsaturated system followed by intramolecular conjugate addition. |

The table is interactive. Click on the scaffold name for more details.

Furthermore, the synthesis of this compound itself has been reported via a ring-expansion procedure, highlighting the transformative potential of cyclic systems. dss.go.th This indicates that the seven-membered ring can be constructed from a smaller, more readily available starting material, further emphasizing the theme of ring transformations in the chemistry of this compound.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Design and Development of Bioactive Derivatives

Exploration of Therapeutic Potential

Synthesis of Enzyme Inhibitors and Pharmacological Chaperones

The synthesis of enzyme inhibitors and pharmacological chaperones often utilizes a variety of molecular scaffolds to achieve desired biological activity. While cycloheptane (B1346806) rings can be incorporated into larger molecules, there is no specific body of research that highlights methyl 4-oxocycloheptanecarboxylate as a key starting material or intermediate in the synthesis of these therapeutic agents. General principles of drug design often focus on more common ring systems or those with known interactions with biological targets. The unique conformational properties of the cycloheptane ring could offer potential for novel molecular designs, but this area appears to be underexplored for this particular compound.

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Environmentally Benign Synthetic Protocols

The chemical industry's shift towards green chemistry is a defining trend, aiming to reduce environmental impact through innovative science. Future research on Methyl 4-oxocycloheptanecarboxylate will increasingly focus on developing synthetic protocols that are not only efficient but also environmentally benign.

One of the most promising areas is the application of biocatalysis . Enzymes and whole-cell systems offer unparalleled selectivity under mild, aqueous conditions, representing a sustainable alternative to conventional chemical reagents. nih.gov For instance, the use of Baeyer-Villiger monooxygenases (BVMOs), which can convert cyclic ketones into lactones, showcases the power of enzymes in transforming cyclic structures. nih.govnih.gov Research into engineering specific enzymes for the synthesis or modification of cycloheptanone (B156872) cores could provide direct, eco-friendly routes. The use of robust microbial chassis like Pseudomonas putida for the biological conversion of cyclic ketones into valuable dicarboxylic acids further illustrates the potential of whole-cell biocatalysis in creating sustainable production pipelines. rsc.org

Beyond biocatalysis, the development of synthetic methods that utilize water as a solvent or employ recyclable reagents is a critical goal. researchgate.net The synthesis of α-keto esters, a class of compounds to which this compound belongs, has seen advancements in green chemistry, such as visible-light-promoted conversions and the use of ion-supported reagents that are easily recovered and reused. organic-chemistry.org Similarly, developing routes from renewable biomass feedstocks is a major objective. mdpi.com These approaches minimize hazardous waste and align with the principles of a circular economy, making them a central focus for future synthetic efforts.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is fundamental to modern organic synthesis, and the quest for novel catalytic systems that offer higher selectivity and efficiency is perpetual. For the synthesis of a functionalized medium-sized ring like this compound, catalyst development is crucial.

Enantioselective catalysis is a particularly important frontier. Since many biological targets are chiral, the ability to synthesize a specific enantiomer of a molecule is often a prerequisite for its use in pharmaceutical applications. Research into asymmetric catalysis for the synthesis of multi-substituted and chiral carbocycles is rapidly advancing. nih.govnih.gov Organocatalysis, for example, has been successfully used to synthesize chiral δ-substituted cyclohexenones with high enantioselectivity through conjugate addition and aldol (B89426) condensation sequences. nsf.gov Applying similar organocatalytic strategies or developing new chiral metal complexes for the synthesis of seven-membered rings could provide access to enantiomerically pure versions of this compound and its derivatives. organic-chemistry.orgmdpi.com

Furthermore, new catalytic systems are being developed for the challenging synthesis of medium-sized rings, which are often difficult to form due to unfavorable transannular strain and entropic factors. nih.govrsc.org Palladium-catalyzed cycloaddition reactions, for instance, have been developed to form nine- and ten-membered heterocycles, demonstrating that modern catalysis can overcome the challenges associated with medium-ring formation. nus.edu.sg The selective hydrogenation of phenolic precursors to yield substituted cyclohexanones is another area where catalyst optimization, particularly with palladium-based systems, has achieved high selectivity, a principle that could be extended to related cycloheptane (B1346806) systems. researchgate.netosti.govchemrxiv.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with advanced engineering platforms like flow chemistry and automated systems is revolutionizing how molecules are made. These technologies offer significant advantages in terms of safety, reproducibility, scalability, and efficiency, making them ideal for the synthesis of complex molecules. nih.govchemistryworld.comacs.org

Flow chemistry , where reactions are performed in a continuously flowing stream rather than a batch flask, allows for precise control over reaction parameters such as temperature, pressure, and mixing. nih.gov This enhanced control is particularly beneficial for reactions involving hazardous reagents or unstable intermediates, which are sometimes necessary for the synthesis of complex ring systems. nih.gov The implementation of biocatalysis within continuous flow systems is also a growing area, combining the selectivity of enzymes with the efficiency of flow processing. chimia.ch

Automated synthesis platforms take this a step further by using robotics to perform multi-step syntheses with minimal human intervention. merckmillipore.com These systems can rapidly explore different reaction conditions to optimize a synthesis or generate libraries of related compounds for screening purposes. nih.gov Platforms that can perform sequential reactions, purify intermediates, and even use different reaction pathways without manual reconfiguration are becoming more common. nih.gov Applying these automated and flow-based approaches to the synthesis of this compound would not only accelerate research but also provide a more efficient and scalable route for its production. researchgate.net

Discovery of New Biological Activities and Targeted Therapeutic Applications

While the primary utility of this compound has been as a synthetic intermediate, there is significant untapped potential in exploring the biological activities of its derivatives. The seven-membered cycloheptanone ring is a structural motif found in various natural products and pharmacologically active compounds.

Research has shown that derivatives of cyclic ketones, including cycloheptanones, can possess a wide range of biological effects. For example, certain diarylpentanoids incorporating a cycloheptanone moiety have demonstrated notable antioxidant activity. mdpi.com Similarly, various cyclohexane (B81311) derivatives have been reported to exhibit antimicrobial, anti-inflammatory, and analgesic properties. researchgate.netresearchgate.netnih.govmdpi.com These findings suggest that the cycloheptanone scaffold present in this compound could be a valuable starting point for the design of new therapeutic agents.

Future research will likely involve the systematic synthesis of libraries of derivatives where the keto and ester functionalities are modified or used as handles to attach other pharmacophores. These libraries would then be screened against a wide array of biological targets, including enzymes, receptors, and pathogens, to identify novel bioactivities. The discovery of a potent "hit" compound could open up entirely new avenues for its application in medicine and agrochemicals.

Advanced In Silico Screening and Predictive Modeling for Chemical Design

The process of drug discovery and materials science is being transformed by the power of computational chemistry. Advanced in silico screening and predictive modeling allow researchers to design and evaluate new molecules virtually, saving significant time and resources compared to traditional experimental approaches.

For a molecule like this compound, these computational tools can be used to predict the potential biological activities and physicochemical properties of its derivatives before they are ever synthesized in a lab. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can establish correlations between the chemical structure of a series of compounds and their biological activity, helping to guide the design of more potent molecules. nih.gov

Molecular docking is another powerful tool that can predict how a molecule will bind to the active site of a protein. This is invaluable for designing enzyme inhibitors or receptor agonists/antagonists. Studies on β-keto esters, for example, have used molecular docking to predict their ability to inhibit bacterial communication pathways (quorum sensing). mdpi.com Furthermore, computational models can predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are crucial for determining whether a compound has the potential to become a successful drug. mdpi.com By applying these predictive models, researchers can prioritize the synthesis of the most promising derivatives of this compound, greatly accelerating the discovery of new functional molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.